2-Thiepanone
Overview
Description
2-Thiepanone is an organic compound with the molecular formula C6H10OS It is a sulfur-containing heterocycle, specifically a thiolactone, which is a cyclic ester of a thiol
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thiepanone can be synthesized through several methods. One common approach involves the cyclization of hexanoic acid derivatives with sulfur. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the thiolactone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the yield and purity of the compound. The process would include the precise control of temperature, pressure, and reactant concentrations to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Thiepanone undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolactone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiolactones.
Scientific Research Applications
2-Thiepanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiepanone involves its interaction with various molecular targets. The sulfur atom in the thiolactone ring can form bonds with metal ions or other electrophilic centers, influencing the compound’s reactivity and biological activity. The carbonyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
Thiophene: A five-membered sulfur-containing heterocycle.
Thiazole: A five-membered ring containing both sulfur and nitrogen.
Thiolactone: A broader class of compounds that includes 2-Thiepanone.
Comparison: this compound is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to the smaller five-membered rings of thiophene and thiazole
Properties
IUPAC Name |
thiepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c7-6-4-2-1-3-5-8-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUOVADUXMCWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)SCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170204 | |
Record name | 2-Thiepanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17689-16-6 | |
Record name | 2-Thiepanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017689166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiepanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70170204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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